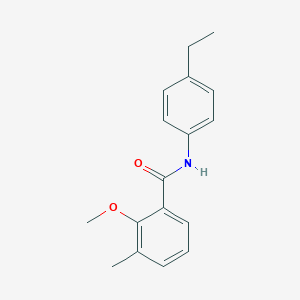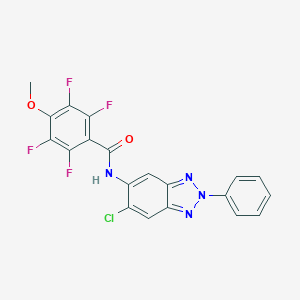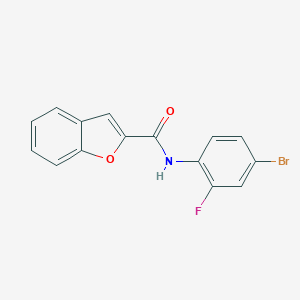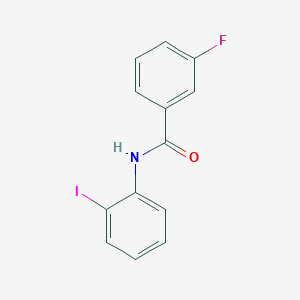![molecular formula C20H21F3N2O4 B250817 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B250817.png)
2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and its inhibition has shown potential in the treatment of various B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
TAK-659 selectively binds to the active site of 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide and inhibits its activity, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT/mTOR and NF-κB pathways. This results in the suppression of B-cell proliferation, survival, and migration, as well as the modulation of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, as well as reduce the production of pro-inflammatory cytokines in autoimmune diseases. In addition, TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents and immunotherapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 is its selectivity for 2,4-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, which reduces the risk of off-target effects and toxicity. However, the efficacy of TAK-659 may vary depending on the genetic and molecular characteristics of the tumor or disease, and further studies are needed to identify biomarkers that can predict response to treatment.
Direcciones Futuras
For TAK-659 include the evaluation of its efficacy in combination with other targeted therapies and immunotherapies, as well as the identification of biomarkers that can predict response to treatment. In addition, the development of TAK-659 analogs with improved pharmacokinetic and pharmacodynamic properties may also be explored. Finally, the potential use of TAK-659 in the treatment of other B-cell malignancies and autoimmune diseases warrants further investigation.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the condensation of 2,4-dimethoxybenzoic acid with 2-(4-morpholinyl)-5-(trifluoromethyl)aniline, followed by the acylation of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, TAK-659 has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
Fórmula molecular |
C20H21F3N2O4 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21F3N2O4/c1-27-14-4-5-15(18(12-14)28-2)19(26)24-16-11-13(20(21,22)23)3-6-17(16)25-7-9-29-10-8-25/h3-6,11-12H,7-10H2,1-2H3,(H,24,26) |
Clave InChI |
ZDGPKTPQISZEJC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250756.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250757.png)
